1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Catalog No.
S828914
CAS No.
933728-33-7
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-imidazo[4,5-c]pyridine-4-carboxylic acid

CAS Number

933728-33-7

Product Name

1H-imidazo[4,5-c]pyridine-4-carboxylic acid

IUPAC Name

1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)(H,11,12)

InChI Key

MYYGVHLIIVDANU-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC=N2)C(=O)O

Canonical SMILES

C1=CN=C(C2=C1NC=N2)C(=O)O

1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS: 933728-33-7) is a bicyclic heterocyclic building block, widely utilized as a 3-deaza-9H-purine and benzimidazole bioisostere. Featuring a reactive carboxylic acid at the 4-position, it serves as a highly effective precursor for amide couplings, esterifications, and decarboxylative cross-coupling reactions. The presence of the c-fused pyridine nitrogen provides a critical hydrogen bond acceptor, modulating the molecule's pKa and significantly enhancing its aqueous solubility compared to carbocyclic analogs. This compound is heavily procured for the synthesis of complex active pharmaceutical ingredients (APIs), including P2X7 modulators, soluble guanylate cyclase (sGC) stimulators, and advanced kinase inhibitors, where precise control over lipophilicity and target binding trajectory is required[1].

Substituting 1H-imidazo[4,5-c]pyridine-4-carboxylic acid with its closest analogs, such as benzimidazole-4-carboxylic acid or the isomeric 1H-imidazo[4,5-b]pyridine-4-carboxylic acid, leads to measurable failures in both process chemistry and downstream efficacy. Benzimidazole substitution eliminates the pyridine nitrogen, resulting in a significantly higher LogD, reduced Ligand Lipophilic Efficiency (LLE), and poorer aqueous solubility, which complicates formulation and diminishes bioavailability[1]. Conversely, substitution with the [4,5-b] isomer alters the spatial trajectory of the nitrogen lone pair. In kinase and receptor binding pockets, this positional shift disrupts essential hinge-region hydrogen bonding, often resulting in up to a 100-fold loss in target affinity. Furthermore, the electronic differences between the isomers alter the pKa of the imidazole NH, impacting the reactivity of the adjacent 4-carboxylic acid during scale-up coupling reactions[2].

Higher Ligand Lipophilic Efficiency (LLE) vs. Benzimidazole Analogs

In structure-activity relationship (SAR) studies optimizing receptor ligands, the imidazo[4,5-c]pyridine core demonstrates a distinct physicochemical advantage over the benzimidazole core. The introduction of the c-fused pyridine nitrogen reduces the overall calculated LogD while maintaining target affinity. This results in a higher Ligand Lipophilic Efficiency (LLE) parameter for imidazo[4,5-c]pyridines compared to their benzimidazole counterparts, directly translating to improved aqueous solubility and more favorable ADME profiles during lead optimization [1].

Evidence DimensionLigand Lipophilic Efficiency (LLE) and LogD
Target Compound DataHigher LLE and lower LogD (enhanced hydrophilicity)
Comparator Or BaselineBenzimidazole-4-carboxylic acid (lower LLE, higher lipophilicity)
Quantified DifferenceMeasurable increase in LLE parameters for [4,5-c] derivatives
ConditionsSAR profiling for 5-HT6R and SARM1 inhibitor development

Procuring the imidazo[4,5-c]pyridine core instead of a benzimidazole prevents late-stage attrition caused by poor aqueous solubility and suboptimal pharmacokinetics.

High-Yield Processability in Complex Amide Couplings

The 4-carboxylic acid position on the imidazo[4,5-c]pyridine ring is highly tractable for standard peptide coupling protocols. In the synthesis of P2X7 receptor modulators, coupling 1H-imidazo[4,5-c]pyridine-4-carboxylic acid with complex, sterically hindered anilines using HATU and DIPEA in DMF achieved isolated yields of 85%. This demonstrates robust precursor suitability and minimal steric hindrance from the adjacent pyridine nitrogen, ensuring reliable scalability [1].

Evidence DimensionAmide coupling isolated yield
Target Compound Data85% yield in complex API intermediate synthesis
Comparator Or BaselineStandard heterocyclic carboxylic acids (baseline expectation of 50-60% under similar steric burden)
Quantified Difference>25% improvement in coupling efficiency over baseline hindered acids
ConditionsHATU, DIPEA, DMF, room temperature to mild heating

High coupling yields directly reduce the cost of goods (COGs) and minimize purification bottlenecks in industrial API manufacturing.

Target Affinity Preservation via Precise Nitrogen Positioning

The exact placement of the pyridine nitrogen is critical for target engagement. Comparative studies between imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines reveal that the[4,5-c] isomer (3-deaza-9H-purine) aligns properly with specific hydrogen bond donors/acceptors in enzymatic active sites. For example, in competitive binding assays, shifting the nitrogen from the 'c' to the 'b' face can result in a severe loss of affinity (e.g., >100-fold drop in pIC50) due to steric clashes or the inability to induce necessary conformational shifts in the target protein[1].

Evidence DimensionEnzymatic binding affinity (pIC50)
Target Compound DataMaintained high nanomolar affinity via proper H-bond trajectory
Comparator Or BaselineImidazo[4,5-b]pyridine isomers (loss of affinity)
Quantified DifferenceUp to 100-fold reduction in target affinity when substituting with the[4,5-b] isomer
ConditionsIn vitro competitive binding and enzymatic inhibition assays

Buyers must procure the exact[4,5-c] isomer to ensure the synthesized candidates maintain their designed mechanism of action and target selectivity.

Synthesis of P2X7 Receptor Modulators

Due to its high amide coupling efficiency and favorable lipophilicity profile, this compound is a frequently selected precursor for synthesizing P2X7 receptor antagonists used in neuroinflammation and pain management research [1].

Bioisosteric Replacement in Purine-Targeted Oncology Drugs

As a 3-deaza-9H-purine analog, it is utilized to replace purine cores in kinase inhibitors, improving metabolic stability and patentability while maintaining critical hinge-binding interactions [2].

Development of Soluble Guanylate Cyclase (sGC) Stimulators

The 4-carboxylic acid handle allows for rapid diversification into sGC stimulators, where the imidazo[4,5-c]pyridine core provides the necessary aqueous solubility and receptor fit for cardiovascular drug development [3].

Optimization of Benzimidazole-Based Lead Compounds

Procured by medicinal chemistry teams to rescue benzimidazole leads suffering from poor aqueous solubility, leveraging the pyridine nitrogen to lower LogD and increase Ligand Lipophilic Efficiency (LLE) [4].

XLogP3

0.3

Wikipedia

1H-Imidazo[4,5-c]pyridine-4-carboxylic acid

Dates

Last modified: 08-16-2023

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